molecular formula C12H8F3N B13419688 3,5-Difluoro-n-(4-fluorophenyl)aniline CAS No. 403-80-5

3,5-Difluoro-n-(4-fluorophenyl)aniline

Cat. No.: B13419688
CAS No.: 403-80-5
M. Wt: 223.19 g/mol
InChI Key: GSHQTKAPMXVMJR-UHFFFAOYSA-N
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Description

3,5-Difluoro-n-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It belongs to the class of aniline and substituted anilines, characterized by the presence of an aminobenzene moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-n-(4-fluorophenyl)aniline typically involves the reaction of 3,5-difluoroaniline with 4-fluorobenzene under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-n-(4-fluorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-Difluoro-n-(4-fluorophenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions

Properties

CAS No.

403-80-5

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

3,5-difluoro-N-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H

InChI Key

GSHQTKAPMXVMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=CC(=C2)F)F)F

Origin of Product

United States

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